N-(4-chlorobenzyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling with the Chlorophenylmethyl Group: The final step involves coupling the indazole-pyrrolidine intermediate with a 4-chlorobenzyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with viral proteins, inhibiting viral replication and exhibiting antiviral properties .
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Indazole Derivatives: Other indazole derivatives with similar structural features and biological activities.
Fluorinated Compounds: Compounds containing fluorine atoms, which often enhance biological activity and metabolic stability.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities .
Properties
Molecular Formula |
C19H16ClFN4O2 |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16ClFN4O2/c20-13-6-4-11(5-7-13)9-22-19(27)12-8-16(26)25(10-12)18-17-14(21)2-1-3-15(17)23-24-18/h1-7,12H,8-10H2,(H,22,27)(H,23,24) |
InChI Key |
NPXBDJDUWOZBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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